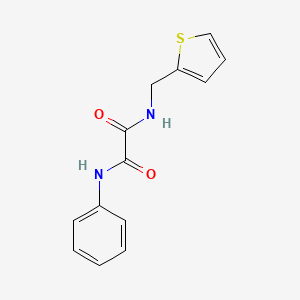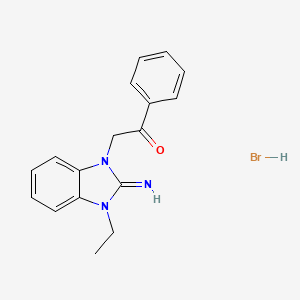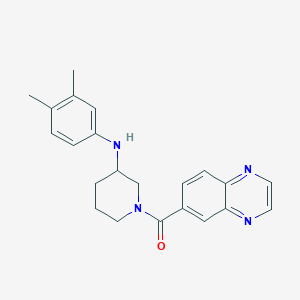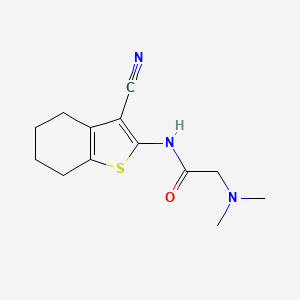![molecular formula C26H23N3O4 B5166710 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid CAS No. 6058-42-0](/img/structure/B5166710.png)
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is a complex organic compound that features an indole core structure Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the propanoic acid side chain and the benzoyl groups. Common reagents used in these steps include indole, 4-methylbenzoyl chloride, and various amines. Reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups, such as aldehydes or ketones.
Reduction: The benzoyl groups can be reduced to corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-3-carboxaldehyde, while reduction of the benzoyl groups could produce the corresponding benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core structure.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Tryptophan: An essential amino acid that also contains an indole ring.
Uniqueness
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid is unique due to its specific substitution pattern and the presence of both benzoyl and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-16-10-12-17(13-11-16)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-18-15-27-21-8-4-2-6-19(18)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXLWNGZDNITH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387193 |
Source


|
| Record name | 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6058-42-0 |
Source


|
| Record name | 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(NAPHTHALEN-1-YLOXY)CARBONYL]-2,4-DIPHENYLCYCLOBUTANE-1-CARBOXYLIC ACID](/img/structure/B5166631.png)

![2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5166635.png)
![4-butyl-N'-[4-chloro-1-(4-fluorophenyl)butylidene]benzenesulfonohydrazide](/img/structure/B5166641.png)

![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-4-nitrobenzamide](/img/structure/B5166657.png)


![1-methyl-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5166682.png)
![4-(1-cyclopropylethyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione](/img/structure/B5166691.png)

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[2-[(4-methoxyphenyl)methyl]-1,3-benzoxazol-6-yl]methanone](/img/structure/B5166731.png)
![N-ethyl-N'-[2-(1-piperidinyl)ethyl]thiourea hydrochloride](/img/structure/B5166738.png)
